n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Description

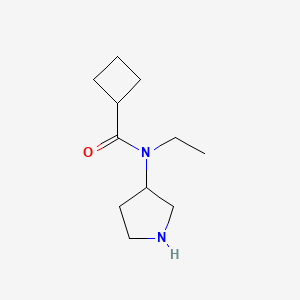

n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol This compound features a cyclobutanecarboxamide core with an ethyl group and a pyrrolidin-3-yl substituent

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

N-ethyl-N-pyrrolidin-3-ylcyclobutanecarboxamide |

InChI |

InChI=1S/C11H20N2O/c1-2-13(10-6-7-12-8-10)11(14)9-4-3-5-9/h9-10,12H,2-8H2,1H3 |

InChI Key |

XIMQJFNHYGIYQG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCNC1)C(=O)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of cyclobutanecarboxylic acid and pyrrolidine.

Formation of Amide Bond: The cyclobutanecarboxylic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2). The acid chloride is then reacted with pyrrolidine to form the amide bond.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Scientific Research Applications

n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug discovery and development.

Mechanism of Action

The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide can be compared with other similar compounds, such as:

Cyclobutanecarboxamide Derivatives: Compounds with similar cyclobutanecarboxamide cores but different substituents.

Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring with various functional groups.

Ethylated Amides: Amides with ethyl groups attached to the nitrogen atom.

The uniqueness of this compound lies in its specific combination of the cyclobutanecarboxamide core, pyrrolidine ring, and ethyl group, which imparts distinct chemical and biological properties.

Biological Activity

n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₃O

- Molecular Weight : 201.26 g/mol

- IUPAC Name : this compound

The compound features a cyclobutane ring, which is known for its unique strain and reactivity, combined with a pyrrolidine moiety that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that this compound may act as a modulator of the central nervous system, potentially influencing pathways related to anxiety, depression, and pain perception.

Pharmacological Effects

- CNS Activity : Research indicates that the compound exhibits anxiolytic and analgesic properties, likely through modulation of serotonin and dopamine receptors.

- Anti-inflammatory Effects : In vitro studies have shown that it can reduce pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

- Neuroprotective Properties : Animal models indicate that this compound may protect against neurodegeneration.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CNS Modulation | Anxiolytic and analgesic effects | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neuroprotection | Protection against neuronal damage |

Case Study 1: Anxiolytic Effects

A study conducted on rat models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, with higher doses correlating with greater anxiolytic effects.

Case Study 2: Neuroprotective Effects

In a separate study focusing on neurodegenerative conditions, the compound was administered to mice subjected to oxidative stress. Findings revealed a marked decrease in neuronal cell death and improved cognitive function compared to control groups, suggesting its potential as a neuroprotective agent.

Research Findings

Recent research highlights the compound's multifaceted biological activities:

- CNS Modulation : Studies show promising results in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Inflammatory Response : In vitro assays indicate that it can effectively inhibit the production of inflammatory mediators in immune cells.

- Neuroprotection : Animal studies have demonstrated its ability to mitigate oxidative stress-induced neuronal damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.